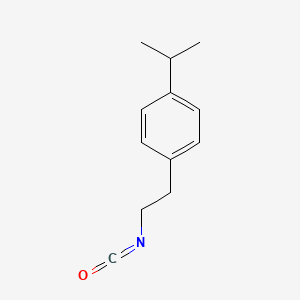

1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-isocyanatoethyl)-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(2)12-5-3-11(4-6-12)7-8-13-9-14/h3-6,10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECMMGXRMUTJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082435-41-3 | |

| Record name | 1-(2-isocyanatoethyl)-4-(propan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 1 2 Isocyanatoethyl 4 Propan 2 Yl Benzene

Nucleophilic Addition Reactions of the Isocyanate Functional Group

The carbon atom of the isocyanate group in 1-(2-isocyanatoethyl)-4-(propan-2-yl)benzene is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it a prime target for a wide range of nucleophiles.

The reaction of isocyanates with alcohols or phenols results in the formation of urethanes (also known as carbamates). This is a crucial reaction in the production of polyurethane polymers. The general mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group on the electrophilic carbon of the isocyanate. masterorganicchemistry.com

The reaction with this compound proceeds as follows:

Reaction with Alcohols: Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. researchgate.net The reaction can be catalyzed by both acids and bases, with tertiary amines and organotin compounds being particularly effective catalysts. The mechanism is believed to involve the formation of a complex between the catalyst and the alcohol, which then attacks the isocyanate. researchgate.netmsu.edu

Reaction with Phenols: Phenols are less nucleophilic than alcohols and thus react more slowly with isocyanates. masterorganicchemistry.com The reactivity of phenols can be enhanced by the presence of electron-donating groups on the aromatic ring and retarded by electron-withdrawing groups. youtube.com The reaction mechanism is similar to that with alcohols, involving a nucleophilic attack of the phenolic oxygen on the isocyanate carbon.

A proposed mechanism for the base-catalyzed reaction of this compound with an alcohol (R-OH) is depicted below:

The alcohol reacts with the base to form an alkoxide ion.

The alkoxide ion, a potent nucleophile, attacks the carbonyl carbon of the isocyanate group.

The resulting intermediate is protonated to yield the final urethane (B1682113) product.

| Reactant Class | General Structure | Product with this compound |

| Alcohols | R-OH | Urethane |

| Phenols | Ar-OH | Urethane |

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is generally faster and more exothermic than the reaction with alcohols and typically does not require a catalyst. libretexts.org

The reaction of this compound with amines proceeds as follows:

Reaction with Primary Amines: The reaction with a primary amine (R-NH₂) yields a disubstituted urea (B33335).

Reaction with Secondary Amines: The reaction with a secondary amine (R₂NH) yields a trisubstituted urea.

The mechanism involves a direct nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon of the isocyanate group. The high nucleophilicity of the amine nitrogen drives the reaction to completion rapidly. The reactivity of the amine is influenced by its basicity and steric factors; more basic and less sterically hindered amines react faster. umd.edu

| Reactant Class | General Structure | Product with this compound |

| Primary Amines | R-NH₂ | Disubstituted Urea |

| Secondary Amines | R₂NH | Trisubstituted Urea |

Isocyanates can participate in cycloaddition reactions, where the C=N double bond of the isocyanate group acts as a dienophile or dipolarophile. These reactions are valuable for the synthesis of various heterocyclic compounds.

[2+2] Cycloaddition: The reaction of an isocyanate with an alkene can lead to the formation of a four-membered β-lactam ring. This reaction is often promoted by a Lewis acid catalyst. The mechanism can be either a concerted [π2s + π2a] cycloaddition or a stepwise process involving a zwitterionic intermediate. msu.edu

[3+2] Cycloaddition: Isocyanates can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings. In some cases, isocyanates can react with other species to generate a 1,3-dipole in situ, which then undergoes cycloaddition. For instance, the reaction of an isocyanate with a diazo compound in the presence of a suitable catalyst can lead to the formation of a triazolone derivative. libretexts.org

While specific examples involving this compound are not extensively documented, its isocyanate functionality is expected to undergo these general types of cycloaddition reactions under appropriate conditions.

The high reactivity of the isocyanate group makes it susceptible to attack by various biological nucleophiles, which is the basis for the toxicity of many isocyanate-containing compounds. wikipedia.org

Carbamoylation of Nucleobases: Isocyanates can react with the exocyclic amino groups of DNA and RNA nucleobases, a process known as carbamoylation. This leads to the formation of covalent adducts, which can be mutagenic. researchgate.netmsu.edu Theoretical studies on the reaction of aryl isocyanates with nucleobases have shown that the reaction proceeds via a stepwise mechanism. researchgate.netmsu.edu This involves the initial formation of a π-complex between the isocyanate and the nucleobase, followed by the rate-determining step of C-N bond formation with the imine tautomer of the nucleobase. researchgate.netmsu.edu The reaction is often mediated by water molecules that facilitate proton transfer. researchgate.netmsu.edu The order of reactivity of the nucleobases is generally found to be cytosine > adenine (B156593) > guanine. researchgate.netmsu.edu

Reaction with Amino Acids and Proteins: The isocyanate group can also react with nucleophilic functional groups present in amino acids, such as the N-terminal amino group and the side chains of lysine (B10760008) (amino group), cysteine (thiol group), tyrosine (hydroxyl group), and serine (hydroxyl group). libretexts.orgumd.edu The reaction with amino groups to form urea linkages is generally the most facile. libretexts.org These reactions can lead to the modification of proteins, potentially altering their structure and function. umd.edu

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS) Patterns

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The position of substitution is determined by the directing effects of the two substituents already present on the ring: the isocyanatoethyl group and the propan-2-yl (isopropyl) group.

Propan-2-yl (Isopropyl) Group: The isopropyl group is an alkyl group, which is an electron-donating group through an inductive effect. It is classified as an activating group and an ortho, para-director. This means it increases the rate of electrophilic aromatic substitution compared to benzene and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org In the case of this compound, the positions ortho to the isopropyl group are C2 and C6, and the para position is occupied by the isocyanatoethyl group.

Isocyanatoethyl Group (-CH₂CH₂NCO): The directing effect of the isocyanatoethyl group is more complex. The isocyanate group (-NCO) is a strong electron-withdrawing group. However, this effect is transmitted through a two-carbon alkyl chain. While the alkyl chain itself is weakly electron-donating, the powerful inductive effect of the isocyanate group will make the entire substituent electron-withdrawing. Electron-withdrawing groups are deactivating and are typically meta-directors. wikipedia.org Therefore, the isocyanatoethyl group is expected to be a deactivating group and a meta-director. The positions meta to the isocyanatoethyl group are C2 and C6.

In this compound, the two substituents have conflicting directing effects. The activating ortho, para-directing isopropyl group directs incoming electrophiles to the C2 and C6 positions. The deactivating meta-directing isocyanatoethyl group also directs to the C2 and C6 positions. Since both groups direct the incoming electrophile to the same positions (C2 and C6), electrophilic aromatic substitution is expected to occur at these positions. The activating effect of the isopropyl group will likely dominate, making the reaction proceed, albeit potentially slower than in a molecule with only an activating group. Steric hindrance from the bulky isopropyl group might slightly favor substitution at the C2 and C6 positions, which are electronically activated.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| Propan-2-yl | Electron-donating (inductive) | Activating | ortho, para |

| Isocyanatoethyl | Electron-withdrawing (inductive) | Deactivating | meta |

Regioselectivity and Reaction Pathways

The chemical reactivity of this compound is primarily dictated by the isocyanate (-N=C=O) functional group. This group is characterized by a highly electrophilic carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. poliuretanos.netnih.gov Consequently, the principal reaction pathway for this compound is nucleophilic addition across the C=N double bond. poliuretanos.netresearchgate.net

A wide range of nucleophiles, particularly compounds with active hydrogen atoms, can react with the isocyanate group. Common examples include alcohols, amines, thiols, and water. researchgate.net The general mechanism involves the attack of the nucleophilic center (e.g., the oxygen of an alcohol or the nitrogen of an amine) on the electrophilic carbon of the isocyanate. nih.gov This is followed by the transfer of a proton to the isocyanate's nitrogen atom, resulting in the formation of a stable adduct. nih.gov

Influence of Substituents: The reactivity of the isocyanate group is modulated by the electronic properties of the substituents on the aromatic ring. nih.gov

Electron-donating groups decrease the electrophilicity of the isocyanate carbon, thereby reducing the reaction rate. poliuretanos.netnih.gov In the case of this compound, the para-substituted propan-2-yl (isopropyl) group is a weak electron-donating group.

Electron-withdrawing groups increase the electrophilicity of the carbon atom and enhance reactivity. nih.gov For this reason, aromatic isocyanates are generally more reactive than aliphatic ones. poliuretanos.netresearchgate.net The ethyl spacer between the aromatic ring and the isocyanate group in this compound will also influence its reactivity relative to isocyanates where the -NCO group is directly attached to the ring.

Reaction Pathways: The primary reaction pathways involving this compound include:

Reaction with Alcohols: This reaction yields urethanes (carbamates) and is the fundamental reaction in polyurethane chemistry. poliuretanos.netnih.gov

Reaction with Amines: This pathway produces urea derivatives. The reaction with amines is typically much faster than with alcohols. poliuretanos.net

Reaction with Water: The initial reaction forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. poliuretanos.net

Reaction with Urethanes: The isocyanate group can further react with the N-H bond of a previously formed urethane to create an allophanate (B1242929) linkage. This is a form of cross-linking that can occur, especially at elevated temperatures or in the presence of specific catalysts. rsc.org

Reaction with Ureas: Similarly, an isocyanate can react with the N-H bond of a urea linkage to form a biuret. This also serves as a cross-linking reaction. poliuretanos.net

Regioselectivity in these reactions is straightforward concerning the isocyanate group, as the nucleophilic attack consistently occurs at the central carbon atom. nih.gov

Polymerization Tendencies and Oligomerization Pathways of Isocyanates

While this compound is a monoisocyanate and thus cannot form a polymer on its own in the traditional sense of polyurethane step-growth polymerization, its isocyanate group possesses inherent tendencies to undergo oligomerization reactions, particularly dimerization and trimerization. researchgate.net These reactions can occur under various conditions, often accelerated by catalysts, heat, or prolonged storage.

Dimerization: Two isocyanate molecules can react with each other to form a four-membered ring structure known as a uretdione (or uretidinedione). This is a reversible reaction, and the dimer can dissociate back into monomers at elevated temperatures. rsc.org This property allows uretdiones to be used as "blocked isocyanates," which release the reactive isocyanate functionality only upon heating. rsc.org

Trimerization: A more common and generally more stable oligomerization pathway is the cyclotrimerization of three isocyanate molecules to form a six-membered isocyanurate ring (a triazine-2,4,6-trione). rsc.org This reaction is often catalyzed by tertiary amines, phosphines, or metal carboxylates. rsc.org The formation of isocyanurate rings is a key reaction in the production of polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability.

Homopolymerization: Under specific anionic polymerization conditions, typically at low temperatures (below -20°C) with catalysts like sodium cyanide in a polar solvent such as dimethylformamide, monoisocyanates can undergo homopolymerization. acs.orgacs.org This process involves the opening of the C=N double bond to form a repeating -[N(R)-C(O)]- backbone, which is classified as a nylon-1 polymer. acs.org

In the broader context of polymer chemistry, monoisocyanates like this compound are typically used as chain terminators or for grafting onto polymer backbones that contain reactive functional groups. rsc.org If reacted with polyfunctional nucleophiles (e.g., diols or diamines), it would participate in a step-growth polymerization, but only as an end-capping agent due to its single functionality.

Kinetic and Thermodynamic Characterization of Reaction Pathways and Intermediates

Kinetic Characterization: The reaction between an isocyanate and an alcohol (urethane formation) is a well-studied example. The reaction rate is influenced by several factors, including reactant structure, solvent polarity, temperature, and the presence of catalysts. nih.gov Experimental activation energies (Ea) for the uncatalyzed reaction of aryl isocyanates with alcohols typically fall within the range of 17–54 kJ/mol. nih.gov Catalysts can significantly lower this energy barrier.

The reaction mechanism can be complex, with evidence suggesting that self-catalysis by excess alcohol or even excess isocyanate can occur, leading to lower activation energies compared to stoichiometric reactions. nih.gov Computational studies indicate that the uncatalyzed reaction has a high energy barrier (over 100 kJ/mol), which is substantially lowered when additional alcohol or catalyst molecules participate in the transition state. nih.govmdpi.com

| Reaction System | Conditions | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Aryl Isocyanates + Alcohols | Uncatalyzed | 17–54 | nih.gov |

| Phenyl Isocyanate + Methanol | Uncatalyzed, Acetonitrile (B52724) | 120.18 | mdpi.com |

| Aliphatic Isocyanate (HDI) + Polyol | Uncatalyzed | ~45 | researchgate.net |

| Aromatic Isocyanate (MDI) + Polyol | Uncatalyzed | 40–42 | researchgate.net |

| MDI + Castor Oil Polyol (1:2 NCO/OH) | Uncatalyzed | ~50 | core.ac.uk |

Thermodynamic Characterization: Polymerization and addition reactions of isocyanates are subject to thermodynamic control. The spontaneity of a reaction is determined by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). fiveable.me

Enthalpy (ΔH): The reaction of isocyanates with nucleophiles like alcohols is generally exothermic, meaning it releases heat (ΔH is negative). researchgate.netresearchgate.net For the step-growth synthesis of polyurethanes, reaction enthalpies are typically in the range of -40 to -80 kJ/mol. researchgate.net This exothermic nature is a primary driving force for the reaction.

Entropy (ΔS): Polymerization processes, where many small monomers are joined into a large macromolecule, typically result in a decrease in the system's randomness. libretexts.org This leads to a negative entropy change (ΔS < 0), which is thermodynamically unfavorable. fiveable.melibretexts.org

| Parameter | Typical Value Range | Significance | Reference |

|---|---|---|---|

| Enthalpy of Reaction (ΔH) | -40 to -80 kJ/mol | Exothermic; reaction releases heat, favoring product formation. | researchgate.net |

| Entropy of Activation (ΔS) | -173.5 J/(K·mol) | Highly ordered transition state, typical for associative mechanisms. | researchgate.net |

| Enthalpy of Activation (ΔH) | 40.2 kJ/mol | Energy barrier for the uncatalyzed reaction. | researchgate.net |

| Gibbs Free Energy of Activation (ΔG*) | Positive; indicates an energy barrier to be overcome. | Overall kinetic barrier to reaction. | core.ac.uk |

Advanced Spectroscopic and Analytical Characterization in Research of 1 2 Isocyanatoethyl 4 Propan 2 Yl Benzene

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For 1-(2-isocyanatoethyl)-4-(propan-2-yl)benzene, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The isopropyl group will present as a septet for the methine proton and a doublet for the two equivalent methyl groups. The ethyl linker between the aromatic ring and the isocyanate group will exhibit two triplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key signals include the isocyanate carbon (-NCO) at the downfield end of the spectrum, distinct signals for the substituted and unsubstituted aromatic carbons, and signals for the aliphatic carbons of the ethyl and isopropyl groups.

2D NMR Techniques: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. core.ac.uk A COSY spectrum would show correlations between coupled protons, for instance, between the CH and CH₃ protons of the isopropyl group, the two CH₂ groups of the ethyl chain, and the adjacent protons on the aromatic ring. core.ac.uk An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the C-H connectivities. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for analogous functional groups.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Isocyanate (-NCO) | - | ~125-130 | - | Quaternary carbon, highly deshielded. |

| Aromatic C-H (ortho to ethyl) | ~7.1-7.2 | ~128-129 | Doublet | Two equivalent protons. |

| Aromatic C-H (ortho to isopropyl) | ~7.2-7.3 | ~126-127 | Doublet | Two equivalent protons. |

| Aromatic C (ipso-ethyl) | - | ~135-140 | - | Quaternary carbon. |

| Aromatic C (ipso-isopropyl) | - | ~148-150 | - | Quaternary carbon. |

| -CH₂-NCO | ~3.6-3.7 | ~43-45 | Triplet | Coupled to Ar-CH₂-. |

| Ar-CH₂- | ~2.9-3.0 | ~35-37 | Triplet | Coupled to -CH₂-NCO. |

| Isopropyl -CH | ~2.9-3.0 | ~33-34 | Septet | Coupled to six methyl protons. |

| Isopropyl -CH₃ | ~1.2-1.3 | ~23-24 | Doublet | Two equivalent methyl groups. |

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum of this compound is the very strong, sharp absorption band for the asymmetric stretch of the isocyanate (-N=C=O) group, typically appearing around 2250-2275 cm⁻¹. Other key absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the isocyanate stretch is also visible, non-polar bonds like the C=C bonds of the benzene ring often produce strong Raman signals, aiding in the characterization of the core structure. uantwerpen.be

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Characteristic of sp² C-H bonds. researchgate.net |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong | Characteristic of sp³ C-H bonds in ethyl and isopropyl groups. researchgate.net |

| Isocyanate (-N=C=O) Asymmetric Stretch | 2275-2250 | Very Strong, Sharp | Highly diagnostic for the isocyanate functional group. |

| Aromatic C=C Stretch | 1620-1580, 1520-1450 | Variable | Multiple bands indicating the presence of the benzene ring. researchgate.net |

| Aliphatic C-H Bend | 1470-1365 | Medium | Bending vibrations of the CH₂ and CH₃ groups. |

| Aromatic C-H Out-of-Plane Bend | 850-800 | Strong | Indicative of 1,4-disubstitution on the benzene ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For a volatile or derivatized compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, while Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for direct analysis or for less volatile derivatives. nih.gov

The molecular formula of this compound is C₁₂H₁₅NO, giving it a monoisotopic mass of approximately 189.115 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 189.

The fragmentation pattern is dictated by the stability of the resulting carbocations. Key fragmentation pathways would likely include:

Benzylic Cleavage: Loss of a methyl group from the isopropyl substituent to form a stable secondary benzylic cation.

Tropylium (B1234903) Ion Formation: Cleavage at the bond between the ethyl group and the benzene ring, with subsequent rearrangement to form the tropylium ion (m/z 91) or a related substituted fragment.

McLafferty Rearrangement: While less common for this structure, intramolecular hydrogen rearrangement is a possibility.

For quantitative analysis in complex matrices, such as air monitoring, isocyanates are often derivatized with reagents like 1-(2-methoxyphenyl)piperazine (B120316) before analysis by LC-MS/MS, which provides high sensitivity and specificity. nih.gov

Table 3: Predicted Mass Spectrometry Data and Major Fragments for this compound

| m/z (mass-to-charge ratio) | Ion/Fragment Identity | Notes |

|---|---|---|

| 190.123 | [M+H]⁺ | Protonated molecular ion, common in ESI or CI modes. uni.lu |

| 189.115 | [M]⁺˙ | Molecular ion peak in EI mode. uni.lu |

| 174.092 | [M-CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 146.112 | [M-C₂H₃N]⁺˙ | Loss of the ethyl isocyanate side chain. |

| 133.097 | [C₉H₁₃N]⁺˙ | Fragment from cleavage within the ethyl group. |

| 105.070 | [C₈H₉]⁺ | Cumyl cation fragment. |

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the this compound monomer. A reversed-phase method, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would effectively separate the compound from more or less polar impurities. Detection is typically achieved using a UV detector, monitoring at a wavelength where the benzene ring absorbs strongly (e.g., ~254 nm).

Gel Permeation Chromatography (GPC): When this compound is used as a monomer in polymerization reactions, GPC (also known as Size Exclusion Chromatography, SEC) is the standard technique for characterizing the resulting polymer. lcms.cz GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz This information is critical for understanding how reaction conditions affect the final polymer properties. lcms.cz

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC (Purity Assessment) | Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| GPC (Polymer Analysis) | Column | Polystyrene-divinylbenzene (PS-DVB) columns |

| Mobile Phase | Tetrahydrofuran (THF) or other suitable organic solvent | |

| Flow Rate | 1.0 mL/min | |

| Detection | Refractive Index (RI) or Light Scattering (LS) |

Thermal Analysis for Understanding Reaction Behavior

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are vital for studying thermally induced events like polymerization and for characterizing the properties of the resulting polymers. eag.com

Differential Scanning Calorimetry (DSC): In polymerization studies, a DSC experiment on the uncured monomer (often mixed with a catalyst or initiator) involves heating the sample at a controlled rate. The polymerization reaction is an exothermic process, which is observed as a large exothermic peak in the DSC thermogram. core.ac.uk Analysis of this peak provides crucial information:

Onset Temperature: The temperature at which the reaction begins.

Peak Temperature: The temperature at which the reaction rate is at its maximum.

Enthalpy of Polymerization (ΔH): Calculated from the area of the exotherm, this value is proportional to the extent of the reaction or degree of cure. core.ac.uk

After the polymer is formed, a subsequent DSC scan can be performed to determine its thermal properties. The most important of these is the glass transition temperature (Tg), which appears as a step-like change in the heat flow signal. kohan.com.tw The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and it dictates the material's upper use temperature. eag.com

Table 5: Information Obtained from DSC Analysis of Polymerization

| Parameter | Measurement | Significance |

|---|---|---|

| Onset of Exotherm | Temperature (°C) | Indicates the initiation temperature of the polymerization. netzsch.com |

| Peak of Exotherm | Temperature (°C) | Temperature of the maximum polymerization rate. netzsch.com |

| Area of Exotherm | Enthalpy (J/g) | Represents the total heat evolved during the reaction, related to the degree of cure. core.ac.uk |

| Glass Transition (Tg) | Temperature (°C) | A key characteristic of the final polymer, indicating its transition from a glassy to a rubbery state. kohan.com.tw |

Computational and Theoretical Investigations of 1 2 Isocyanatoethyl 4 Propan 2 Yl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(2-isocyanatoethyl)-4-(propan-2-yl)benzene, DFT studies would be instrumental in mapping out potential reaction pathways. For instance, the highly reactive isocyanate group (-N=C=O) is known to participate in various reactions, such as nucleophilic additions.

A typical DFT study would involve:

Reactant and Product Optimization: Calculating the lowest energy geometries of the starting material and potential products.

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Energy Profile Mapping: Calculating the activation energies and reaction energies to determine the favorability and kinetics of different pathways.

However, no specific DFT studies detailing the reaction pathways or transition states for this compound have been published.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial to its properties and interactions. The ethyl chain and the isopropyl group in this compound allow for considerable conformational freedom.

Conformational analysis would systematically explore the different spatial arrangements of the atoms to identify the most stable conformers. Molecular dynamics (MD) simulations would simulate the movement of the atoms over time, providing insights into the dynamic behavior of the molecule, its flexibility, and how it might interact with a solvent or other molecules. Such studies are essential for understanding its physical properties and biological interactions, yet no specific research on this compound is available.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. For this compound, theoretical calculations could predict:

Infrared (IR) Spectra: By calculating vibrational frequencies, one could predict the key peaks, such as the strong, characteristic absorption of the isocyanate group (~2250-2275 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the ¹H and ¹³C chemical shifts, aiding in the structural elucidation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) could be used to predict electronic transitions and the corresponding absorption wavelengths.

While these predictions are feasible, no published studies have performed these calculations for this compound, and therefore no comparison with experimental data can be made.

Elucidation of Structure-Reactivity Relationships through Computational Models

By systematically modifying the structure of this compound in silico and calculating various electronic descriptors (e.g., atomic charges, frontier molecular orbital energies), it would be possible to build computational models that elucidate structure-reactivity relationships. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, could predict how changes to the molecule (e.g., adding different substituents to the benzene (B151609) ring) would affect its reactivity. This area of research remains unexplored for this specific compound.

Applications and Research Utility of 1 2 Isocyanatoethyl 4 Propan 2 Yl Benzene in Advanced Materials Science

Derivatization and Analogues of 1 2 Isocyanatoethyl 4 Propan 2 Yl Benzene

Synthesis of Related Arylalkyl Isocyanate Structures and Libraries for Research

The synthesis of arylalkyl isocyanates, including structures analogous to 1-(2-isocyanatoethyl)-4-(propan-2-yl)benzene, is crucial for developing libraries of compounds for research. These libraries are instrumental in screening for desired chemical properties and reactivity patterns. Various synthetic methods are employed to generate a diverse range of these compounds.

Common synthetic routes to isocyanates often begin with primary amines, carboxylic acids, or alcohols. organic-chemistry.orgwikipedia.org The phosgenation of amines is a traditional and widely used industrial method, though the hazardous nature of phosgene (B1210022) has prompted the development of alternative, safer routes. wikipedia.orgrsc.org Non-phosgene methods, such as the Curtius, Hofmann, and Lossen rearrangements, provide valuable laboratory-scale pathways to isocyanates from carboxylic acid derivatives. organic-chemistry.orgwikipedia.org For example, the Curtius rearrangement of acyl azides, derived from carboxylic acids, yields isocyanates through a thermal or photochemical process. wikipedia.org Another approach involves the oxidation of isonitriles, which can be efficiently catalyzed. organic-chemistry.org

The creation of compound libraries for research often utilizes combinatorial chemistry principles, where multi-component reactions (MCRs) are particularly effective. nih.gov Isocyanide-based MCRs, for instance, allow for the rapid assembly of complex molecules from simple building blocks, offering significant structural diversity. nih.govrsc.org By systematically varying the starting materials—such as different substituted anilines or phenylacetic acids to build the arylalkyl backbone—a library of isocyanates with diverse electronic and steric properties can be generated.

A versatile strategy for attaching chemical tags or building libraries involves an isocyanate-mediated chemical tagging (IMCT) approach. nih.gov This method uses an electrophilic isocyanate to modify various nucleophilic groups on small molecules, including amines, alcohols, and thiols, to form stable ureas, carbamates, and thiocarbamates, respectively. nih.gov By coupling the target small molecule to a resin with an isocyanate capture group, a one-to-one stoichiometry is enforced, which is beneficial for library synthesis. nih.gov

Below is a table summarizing common synthetic routes for arylalkyl isocyanates.

| Starting Material | Key Reagent(s) | Reaction Name/Type | Description |

| Primary Amine (R-NH₂) | Phosgene (COCl₂) | Phosgenation | A widely used industrial method that proceeds via a carbamoyl (B1232498) chloride intermediate. wikipedia.org |

| Carboxylic Acid (R-COOH) | Hydrazoic Acid (HN₃) | Schmidt Reaction | A rearrangement reaction that converts carboxylic acids into isocyanates. wikipedia.org |

| Acyl Halide (R-COCl) | Sodium Azide (B81097) (NaN₃) | Curtius Rearrangement | Involves the thermal decomposition of an acyl azide to an isocyanate and nitrogen gas. wikipedia.org |

| Alcohol (R-OH) | Triphenylphosphine, DDQ, Bu₄NOCN | Substitution | A selective method for converting primary alcohols to alkyl isocyanates. organic-chemistry.org |

| Isonitrile (R-NC) | Dimethyl sulfoxide (B87167) (DMSO) | Oxidation | An efficient and rapid oxidation process catalyzed by trifluoroacetic anhydride. organic-chemistry.org |

Chemical Modifications of the Isocyanate Group for Specific Research Applications (e.g., blocked isocyanates)

The high reactivity of the isocyanate group (-N=C=O) makes it a versatile functional group for synthesis, but also presents challenges for storage and controlled reactions. sabtechmachine.comrsc.org To address this, chemical modifications are employed, with the formation of "blocked" or "masked" isocyanates being the most prominent strategy. rsc.org Blocked isocyanates are compounds where the isocyanate functionality is reversibly protected by a "blocking agent," rendering it inert under ambient conditions. rsc.orgwikipedia.org

The blocking reaction typically involves the addition of a compound with an active hydrogen atom (e.g., alcohols, phenols, oximes, lactams) across the N=C bond of the isocyanate. rsc.orgmdpi.com This forms a new covalent bond, which is stable at room temperature but cleaves upon heating to regenerate the free isocyanate and the blocking agent. rsc.orgenpress-publisher.com The regenerated isocyanate is then available to react with a desired nucleophile in the formulation. usm.edu

This strategy offers several advantages for research applications:

Enhanced Stability: Blocked isocyanates are less sensitive to moisture, increasing their shelf life and handling safety. rsc.org

Controlled Reactivity: The reaction can be initiated on-demand by applying heat, allowing for precise control over polymerization or derivatization processes. wikipedia.org

One-Component Systems: Formulations can be prepared as single-component systems (1K) that are stable during storage and cure only when heated. rsc.org

The choice of blocking agent is critical as it determines the deblocking temperature. mdpi.com Phenols with electron-withdrawing groups, for example, tend to lower the deblocking temperature compared to unsubstituted phenol (B47542). rsc.orgrsc.org

The table below presents various blocking agents and their typical deblocking temperature ranges.

| Blocking Agent Class | Specific Example | Typical Deblocking Temperature (°C) |

| Phenols | 2,4-Dichlorophenol | < 70 rsc.org |

| 2-Chloro-4-nitrophenol | ~65 rsc.org | |

| Phenol | ~135 rsc.org | |

| Oximes | Methyl ethyl ketoxime (MEKO) | 120 - 160 mdpi.comenpress-publisher.com |

| Lactams | ε-Caprolactam | 130 - 160 mdpi.com |

| Alcohols | 2-Butoxyethanol | Varies with isocyanate structure mdpi.com |

| Nitrogen Heterocycles | Imidazole (B134444) | Varies mdpi.com |

| 3,5-Dimethylpyrazole | ~110-120 |

Systematic Structure-Activity Relationship (SAR) Studies in Chemical and Synthetic Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and properties. collaborativedrug.comazolifesciences.com In the context of arylalkyl isocyanates like this compound, SAR focuses on correlating structural modifications with changes in chemical reactivity, stability, and performance in synthetic applications.

Key structural features that are systematically varied in SAR studies include:

Substituents on the Aromatic Ring: The nature (electron-donating or electron-withdrawing), position, and size of substituents on the benzene (B151609) ring significantly impact the electrophilicity of the isocyanate carbon atom. Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the reactivity of the isocyanate towards nucleophiles, whereas electron-donating groups (e.g., -CH₃, -OCH₃) decrease it. rsc.org

The Alkyl Linker: The length and branching of the ethyl chain connecting the isocyanate group to the aryl ring can influence the steric accessibility of the -NCO group, thereby affecting reaction rates.

In the context of blocked isocyanates, SAR studies help in designing systems with tailored deblocking characteristics. The acidity of the blocking agent, for instance, has been shown to correlate with the rates of both the forward (blocking) and reverse (deblocking) reactions. rsc.org A phenol with higher acidity, such as 2-chlorophenol, acts as a better blocking agent because it blocks the isocyanate rapidly and also deblocks at a lower temperature. rsc.org

These systematic studies allow for the fine-tuning of molecules for specific applications, such as developing coatings that cure at a desired temperature or creating synthetic intermediates with precisely controlled reactivity.

Development of Protected Isocyanate Forms for Controlled Reactivity and Storage

The development of protected forms of isocyanates is essential for overcoming the challenges associated with their high reactivity, particularly their sensitivity to moisture. rsc.orgicheme.org Unprotected isocyanates can react with ambient water to form unstable carbamic acids, which then decompose to amines and carbon dioxide. The resulting amine can further react with another isocyanate molecule to form a stable, insoluble urea (B33335), compromising the material's integrity and usability. wikipedia.orgsabtechmachine.com

Protected isocyanates, primarily in the form of blocked isocyanates, are the main solution to this problem. The protection strategy involves converting the highly reactive -NCO group into a less reactive, more stable functional group that can be "deprotected" under specific conditions, usually heat, to regenerate the isocyanate in situ. rsc.orgresearchgate.net

Key considerations in the development of protected isocyanate forms include:

Storage Stability: The protected form must be stable under ambient storage conditions for extended periods. Sodium bisulfite-blocked isocyanates, for example, can be stable for over a year at room temperature. mdpi.com

Controlled Deprotection: The deprotection conditions, especially the temperature, must be compatible with the intended application and other components in the system. The goal is to have a deblocking temperature low enough for efficient reaction but high enough to ensure storage stability. mdpi.comrsc.org

Purity and Side Reactions: The blocking and deblocking processes should be clean, with minimal side reactions, to ensure the purity and performance of the final product. beilstein-journals.org

Besides thermal deprotection, other strategies can be employed. For instance, certain protecting groups can be removed under specific chemical conditions, although this is less common for isocyanates used in bulk applications like coatings. The use of an imidazole protecting group has been shown to create a moisture-insensitive reactive group, where the protecting group is displaced by nucleophiles like amines and hydroxyls but not by water. researchgate.net This allows for reactions in aqueous environments, expanding the utility of isocyanates in biological or microarray applications. researchgate.net Careful packaging and handling, such as storage under a dry nitrogen atmosphere, are also crucial for maintaining the stability of both protected and unprotected isocyanates. sabtechmachine.comicheme.org

Patent Landscape and Intellectual Property in the Research and Development of Isocyanates

Analysis of Patented Synthetic Routes and Process Innovations for Isocyanates

The synthesis of isocyanates has been a major focus of patent activity, driven by the need for safer, more efficient, and environmentally friendly manufacturing processes. The traditional phosgene (B1210022) route, though widely used, is fraught with safety concerns due to the high toxicity of phosgene gas. nih.govepo.org Consequently, a significant portion of research and patent filings has been dedicated to the development of non-phosgene routes.

Innovations in isocyanate synthesis can be broadly categorized into two main areas: improvements to the phosgene process and the development of alternative, phosgene-free methods. Patents related to the phosgene route often focus on process optimization, such as improving reaction conditions, catalyst systems, and purification methods to increase yield and minimize byproducts. For instance, some patents describe the use of specific solvents or tertiary amines to enhance reaction efficiency. google.com

The quest for phosgene-free synthesis has led to a diverse range of patented technologies. These include the thermal decomposition of carbamates, the reaction of organic halides with metal cyanates, and the carbonylation of amines. nih.govgoogle.com Each of these routes presents its own set of advantages and challenges, which are reflected in the corresponding patent literature. For example, a patent might claim a novel catalyst that improves the yield of the reaction between an organic halide and a metal cyanate (B1221674), making this route more economically viable. google.com Another might focus on a new process for the thermal cracking of carbamates that operates at lower temperatures, reducing energy consumption. nih.gov

Table 1: Patented Synthetic Routes for Isocyanates

| Route | Description | Key Innovations (Examples from Patent Literature) | Relevant Patent Examples |

|---|---|---|---|

| Phosgene Route | Reaction of a primary amine with phosgene (COCl₂). google.com | Improved reaction conditions, novel catalysts, and purification techniques to increase yield and safety. | US20170342023A1 google.com |

| Non-Phosgene Routes | |||

| Thermal Decomposition of Carbamates | Heating of O-alkyl or O-aryl carbamates to produce isocyanates and an alcohol or phenol (B47542) byproduct. nih.gov | Development of more efficient catalysts and processes to lower decomposition temperatures and improve selectivity. nih.gov | DE102020113028B3 nih.gov |

| Reaction of Organic Halides with Metal Cyanates | An organic halide is reacted with a metal cyanate (e.g., sodium or potassium cyanate) to form an isocyanate. google.com | Use of novel catalysts, such as nickel complexes, to improve reaction yields and overcome the low reactivity of certain organic halides. google.com | US4749806A google.com |

| Reductive Carbonylation of Nitro Compounds | Catalytic conversion of nitroaromatics to isocyanates using carbon monoxide. | Development of highly active and selective catalyst systems. | Not explicitly detailed in provided results |

| Curtius, Hofmann, and Lossen Rearrangements | Rearrangement reactions of carboxylic acid derivatives (azides, amides, hydroxamic acids) to form isocyanates. | Primarily used on a laboratory scale, with patents focusing on specific applications or improvements for specialized isocyanates. | Not explicitly detailed in provided results |

| Carbonylation of Amines | Direct reaction of amines with a carbonyl source, such as carbon monoxide or dimethyl carbonate. | Development of efficient catalysts and reaction conditions to drive the reaction towards the desired isocyanate product. | US6781010B1 google.com |

Novel Applications and Formulations Claimed in Research Patents related to Isocyanate Derivatives

The versatility of the isocyanate group, with its high reactivity towards nucleophiles, makes it a valuable building block for a wide array of applications. google.com Patent literature reflects this, with a vast number of inventions detailing novel formulations and uses for isocyanate derivatives. These applications span numerous industries, including coatings, adhesives, foams, and elastomers.

In the coatings industry, patents often describe new polyurethane formulations with enhanced properties such as improved weather resistance, scratch resistance, and low volatile organic compound (VOC) content. For example, a patent might claim a specific combination of a polyisocyanate and a polyol that results in a coating with superior durability for automotive applications.

The adhesives and sealants sector also sees significant patent activity related to isocyanates. Innovations in this area include the development of adhesives with faster curing times, stronger bonding to various substrates, and improved flexibility. Patents may describe novel isocyanate-terminated prepolymers that form the basis of high-performance adhesives.

Furthermore, the biomedical field has emerged as a promising area for isocyanate-based materials. Patents in this domain describe the use of biocompatible polyurethanes in medical devices, drug delivery systems, and tissue engineering scaffolds. These patents often focus on tailoring the chemical structure of the polyurethane to achieve specific biological and mechanical properties.

Table 2: Examples of Patented Applications of Isocyanate Derivatives

| Application Area | Description of Innovation | Claimed Advantages | Example Patent Focus |

|---|---|---|---|

| Coatings | Development of novel polyurethane dispersions (PUDs) for waterborne coatings. | Reduced environmental impact (low VOCs), improved performance characteristics (e.g., hardness, chemical resistance). | Formulations for automotive and industrial coatings. |

| Adhesives and Sealants | Formulation of reactive hot-melt adhesives based on isocyanate prepolymers. | Strong adhesion to a wide range of materials, fast setting times, and good flexibility. | Adhesives for construction and automotive assembly. |

| Foams | Creation of polyurethane foams with improved insulation properties, fire retardancy, and reduced environmental impact (e.g., using bio-based polyols). | Enhanced energy efficiency in buildings, improved fire safety, and greater sustainability. | Rigid foams for insulation and flexible foams for cushioning. |

| Elastomers | Development of high-performance thermoplastic polyurethanes (TPUs) with enhanced mechanical properties. | Superior abrasion resistance, elasticity, and durability. | Applications in footwear, automotive parts, and industrial components. |

| Biomedical Devices | Synthesis of biocompatible and biodegradable polyurethanes for use in medical implants and drug delivery systems. | Reduced risk of adverse reactions in the body, controlled release of therapeutic agents. | Stents, catheters, and scaffolds for tissue regeneration. |

Trends in Industrial and Academic Intellectual Property Related to Isocyanate Chemistry

Another significant trend is the development of "isocyanate-free" technologies that aim to produce polyurethane-like materials without the use of isocyanates. While this may seem counterintuitive, it highlights the industry's proactive approach to addressing the health and safety concerns associated with isocyanates. Patents for these technologies often describe alternative chemical pathways to create materials with properties comparable to traditional polyurethanes.

Geographically, patent filings in isocyanate chemistry are concentrated in regions with strong chemical and manufacturing industries. A regional analysis of patent activity can reveal where innovation is most prevalent.

From an institutional perspective, both large chemical corporations and academic research institutions are active in patenting isocyanate-related inventions. Industrial patents tend to be more focused on process improvements and commercial applications, while academic patents often describe more fundamental discoveries and novel chemical transformations. The collaboration between industry and academia is also evident in the patent record, with joint inventorship and licensing agreements playing a role in the commercialization of new technologies.

The increasing number of patent filings in isocyanate chemistry underscores the economic importance of these compounds and the ongoing commitment to innovation in this field. epo.org The focus on sustainability and safety in recent patent literature suggests that the future of isocyanate technology will be shaped by the principles of green chemistry. epo.org

Future Research Directions and Emerging Opportunities for Arylalkyl Isocyanates

Exploration of Sustainable and Bio-based Precursors for Isocyanate Synthesis

The transition from petrochemical feedstocks to renewable resources is a paramount objective in modern polymer chemistry. The development of bio-based arylalkyl isocyanates is a critical step towards a more sustainable polyurethane industry.

One of the most promising and abundant bio-based precursors for aromatic compounds is lignin (B12514952), a complex polymer found in the cell walls of plants. researchgate.netrsc.org Lignin's aromatic structure makes it an ideal candidate for conversion into aryl compounds that can serve as the foundation for isocyanates. mdpi.com Research is focused on developing efficient methods for lignin depolymerization to obtain platform chemicals such as guaiacol (B22219) and vanillyl alcohol, which can then be transformed into aromatic amines and subsequently into isocyanates through phosgene-free routes. researchgate.netrsc.org The PROMIS project, for example, is actively investigating the design of new bio-based isocyanates from biomass sources like lignin and carbohydrates, aiming to create drop-in replacements or superior alternatives to petroleum-based isocyanates. illinois.edu

Vegetable oils and fatty acids are another significant source of renewable precursors. rsc.org These can be chemically modified to produce a variety of building blocks for polymers. While often used for the synthesis of bio-based polyols, research is also exploring their conversion into aliphatic and, to a lesser extent, aromatic isocyanates. mdpi.comacs.org The synthesis of fatty acid-based diisocyanates via non-phosgene routes has been described, offering a greener alternative to traditional methods. mdpi.com

Furthermore, the production of aromatic compounds from other renewable resources, such as furans derived from hemicellulose, is being explored. rsc.org These pathways could potentially lead to novel arylalkyl isocyanate structures with unique properties. The development of "look-alike" bio-based isocyanates that mimic the structure and reactivity of their petrochemical counterparts is a key strategy to ensure compatibility with existing polyurethane manufacturing processes. illinois.edu A recent breakthrough by Algenesis Labs involves a 100% biogenic carbon plant-derived diisocyanate produced from plant-based dicarboxylic acids without the use of phosgene (B1210022), highlighting the rapid advancements in this area. researchgate.net

Table 1: Potential Bio-based Precursors for Arylalkyl Isocyanate Synthesis

| Precursor Source | Key Platform Chemicals | Potential Advantages | Research Challenges |

| Lignin | Guaiacol, Vanillin, Syringaldehyde | Abundant, renewable, aromatic structure | Complex structure, difficult to depolymerize selectively |

| Vegetable Oils | Fatty Acids, Triglycerides | Readily available, diverse structures | Primarily yields aliphatic isocyanates, competition with food |

| Hemicellulose | Furfural, 5-Hydroxymethylfurfural | Can be converted to aromatic compounds | Multi-step conversion processes required |

| Terpenes | Cymene | Renewable feedstock for cumene (B47948) and toluene | Limited availability compared to other biomass sources |

Design of Advanced Catalytic Systems for Efficient Synthesis and Reactions of Isocyanates

The development of highly efficient and selective catalysts is crucial for both the sustainable synthesis of isocyanates and their subsequent polymerization reactions. The focus is on moving away from toxic and environmentally harmful catalysts towards greener and more effective alternatives.

For the synthesis of isocyanates, particularly through non-phosgene routes such as the thermal cracking of carbamates, catalysis plays a vital role. Research is exploring a range of catalysts, including single-component metal catalysts (e.g., zinc-based) and composite catalysts, to improve reaction efficiency and selectivity. rsc.org The goal is to optimize catalyst performance under milder reaction conditions to reduce energy consumption and waste generation. rsc.org Organocatalysis is also emerging as a powerful tool. For instance, guanidine (B92328) derivatives have shown promise as catalysts for the isocyanate-alcohol addition reaction, offering a less toxic alternative to traditional metal catalysts. syr.edu However, their efficiency and selectivity, particularly concerning the competing reaction with water, remain areas for improvement. syr.edumdpi.com

In the context of isocyanate reactions, particularly for polyurethane formation, the move away from organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), is a significant trend due to their toxicity. mdpi.comresearchgate.net Research into alternative catalysts is exploring various metal-based compounds and, increasingly, organocatalysts. mdpi.com Acidic phosphorus derivatives, for example, have demonstrated good catalytic activity and selectivity for the isocyanate-alcohol reaction. syr.edu The mechanism of catalysis is a key area of investigation, with studies focusing on whether the catalyst activates the alcohol (nucleophilic activation) or the isocyanate (electrophilic activation). mdpi.com The selection of the catalyst can also influence the dynamic behavior of the resulting polyurethane network, which is important for creating reprocessable and self-healing materials. rsc.org

Table 2: Comparison of Catalytic Systems for Isocyanate Synthesis and Reactions

| Catalyst Type | Examples | Advantages | Disadvantages |

| Metal-based Catalysts | Zinc oxides, Bismuth compounds, Organotin compounds | High activity, cost-effective | Toxicity (e.g., organotins), difficult to remove from product |

| Organocatalysts | Guanidines, Phenyl phosphonic acids, p-toluenesulfonic acid | Lower toxicity, metal-free | May require higher catalyst loading, lower selectivity in some cases |

| Composite Catalysts | Bi-Zn composite oxides | Enhanced activity and selectivity | More complex to prepare and characterize |

Integration into Smart Materials and Responsive Polymer Systems for Advanced Applications

Arylalkyl isocyanates are key building blocks for polyurethanes, a class of polymers that is increasingly being functionalized to create "smart" materials capable of responding to external stimuli. These responsive materials have a wide range of potential applications in fields such as biomedicine, electronics, and coatings.

Shape-Memory Polymers: Polyurethanes can be designed to exhibit shape-memory properties, allowing them to recover their original shape from a temporary, deformed state upon the application of a stimulus like heat. nih.govresearchgate.netresearchgate.net The structure of the isocyanate plays a crucial role in determining the shape-memory behavior. mdpi.comresearchgate.net For instance, incorporating specific isocyanates can increase the glass transition temperature and actuation time of shape-memory polyurethane foams. nih.gov Research is exploring the use of both aromatic and aliphatic isocyanates to create thermoset shape-memory polyurethanes with tunable properties. mdpi.comresearchgate.net

Self-Healing Materials: The development of polymers that can autonomously repair damage is a major area of research. Isocyanates are promising components for self-healing materials due to their high reactivity. mdpi.comnih.govresearchgate.net One approach involves the microencapsulation of reactive isocyanates within a polymer matrix. mdpi.comillinois.edunih.govresearchgate.net When the material is damaged, the microcapsules rupture, releasing the isocyanate which then reacts to heal the crack. mdpi.com Polyurethanes with dynamic covalent bonds, such as phenol-carbamate linkages, can also exhibit self-healing and reprocessing capabilities, with the rearrangement kinetics being influenced by the isocyanate structure. rsc.org

Responsive Hydrogels and Coatings: Isocyanate chemistry is being leveraged to create functional and responsive hydrogels for biomedical applications, such as drug delivery and tissue engineering. researchgate.netsyr.edunih.gov By incorporating isocyanate-functional monomers, hydrogels can be produced that are readily biofunctionalized. researchgate.net Furthermore, polyurethanes can be designed to be responsive to various stimuli, including pH and light. nih.govrsc.orgrsc.orggoogle.com For example, pH-responsive polyurethanes can be synthesized by incorporating ionizable moieties, which allows for controlled drug release in response to changes in the local pH environment. nih.govnih.gov Similarly, the incorporation of photo-responsive groups into the polyurethane backbone enables the creation of materials whose properties can be altered by light. rsc.orggoogle.com

Novel Methodologies for Recycling and Circular Economy Initiatives in Isocyanate Chemistry

The establishment of a circular economy for polyurethanes is a critical goal to mitigate plastic waste and reduce the reliance on virgin fossil-fuel-based resources. A key aspect of this is the development of effective methods for the chemical recycling of polyurethanes to recover the constituent monomers, including the isocyanates.

Traditional recycling methods for polyurethanes have often focused on mechanical recycling, which can lead to downcycling of the material, or on chemical recycling processes like glycolysis, which primarily recover the polyol component. syr.edunih.gov However, recent advancements are enabling the direct recovery of isocyanates from polyurethane waste.

One promising approach involves the depolymerization of polyurethanes using an organoboron Lewis acid catalyst. nih.govresearchgate.netnih.gov This method can directly produce isocyanates with high conversion rates under mild reaction conditions. nih.govresearchgate.netnih.gov The recovered isocyanates can then be used to synthesize second-generation polyurethanes with properties comparable to the original material, thus closing the loop. nih.govresearchgate.net

Another strategy involves a two-step process of glycolysis followed by hydrolysis. nih.gov In this method, the polyurethane is first broken down by glycolysis to recover the polyols. The remaining stream, which contains carbamates derived from the isocyanates, is then subjected to hydrolysis to generate amines, which can be used as a feedstock for the production of new isocyanates. nih.gov

These chemical recycling technologies are essential for creating a truly circular economy for polyurethanes. researchgate.net By enabling the recovery and reuse of high-value isocyanate monomers, they not only reduce waste but also decrease the demand for the production of new isocyanates from petrochemicals. nih.gov The development of these closed-loop recycling systems represents a significant opportunity to improve the sustainability of the entire polyurethane industry. researchgate.net

Table 3: Emerging Chemical Recycling Methods for Isocyanate Recovery

| Recycling Method | Key Reagents/Catalysts | Recovered Products | Advantages | Challenges |

| Organoboron-catalyzed Depolymerization | Organoboron Lewis acids | Isocyanates, Polyols | Direct isocyanate recovery, mild conditions, high conversion | Scalability, catalyst cost and recovery |

| Glycolysis followed by Hydrolysis | Glycols, Water | Polyols, Amines (for isocyanate synthesis) | Utilizes established glycolysis process | Multi-step process, potential for side reactions |

| Thermolysis/Pyrolysis | Heat | Mixed chemical feedstock | Can handle mixed plastic waste | Low selectivity for specific monomers |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves introducing the isocyanate group via phosgenation of a precursor amine. For example, a nitro intermediate can be reduced to an amine (e.g., using hydrogenation with Pt/C catalyst under inert atmosphere ), followed by reaction with phosgene or safer alternatives like triphosgene. Reaction progress is monitored via TLC (e.g., Hexanes:DCM = 1:1) or FTIR to confirm the appearance of the isocyanate peak (~2270 cm⁻¹). Purification may involve column chromatography or vacuum distillation to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Critical for detecting the isocyanate group (N=C=O stretch at ~2270 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (6.5–7.5 ppm for benzene), ethyl chain protons (~3–4 ppm for CH₂), and isopropyl groups (~1.2 ppm for CH₃) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement, particularly for handling disorder or twinning .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to the reactivity of the isocyanate group (sensitization risk), use a fume hood, nitrile gloves, and PPE. Store under inert atmosphere (N₂/Ar) to prevent hydrolysis. First-aid measures include immediate rinsing of exposed skin/eyes and medical consultation .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving the isocyanate group?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for reactions such as nucleophilic additions (e.g., with amines or alcohols). Parameters like Gibbs free energy and charge distribution help predict reactivity trends. Software like Gaussian or ORCA can optimize geometries, while AIM analysis identifies critical bonding interactions .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?

Q. How does hydrolytic stability vary under acidic vs. alkaline conditions, and what analytical methods quantify degradation?

- Methodological Answer : Hydrolysis under acidic conditions yields carbamic acid, while alkaline conditions produce amines and CO₂. Stability is assessed via:

- HPLC : Quantify degradation products using a C18 column and methanol/buffer mobile phase (pH 4.6) .

- TGA : Monitor mass loss due to CO₂ release under controlled heating .

Q. What strategies optimize its use as a monomer in polyurethane synthesis while minimizing side reactions?

- Methodological Answer :

- Moisture Control : Use molecular sieves or anhydrous solvents to prevent premature polymerization.

- Catalyst Selection : Employ dibutyltin dilaurate for controlled urethane formation.

- Stoichiometry : Balance isocyanate:hydroxyl ratios (1:1.05) to minimize unreacted monomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.